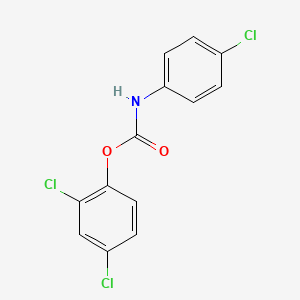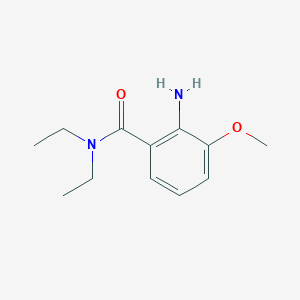
2-Amino-N,N-diethyl-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N-diethyl-3-methoxybenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of an amino group, two ethyl groups, and a methoxy group attached to the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-diethyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with diethylamine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include thionyl chloride, which is used to convert the carboxylic acid to an acyl chloride, followed by reaction with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper-based metal-organic frameworks, has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N,N-diethyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-Amino-N,N-diethyl-3-hydroxybenzamide.
Aplicaciones Científicas De Investigación
2-Amino-N,N-diethyl-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N-diethyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.
Etamivan: A respiratory stimulant drug related to nikethamide.
Uniqueness
2-Amino-N,N-diethyl-3-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, diethyl groups, and a methoxy group makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
5081-22-1 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-amino-N,N-diethyl-3-methoxybenzamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)9-7-6-8-10(16-3)11(9)13/h6-8H,4-5,13H2,1-3H3 |
Clave InChI |
BIXROOGXQSNYSM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
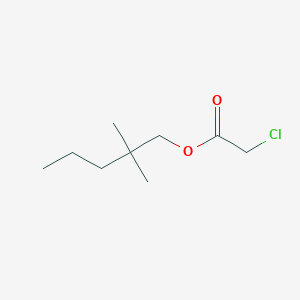
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
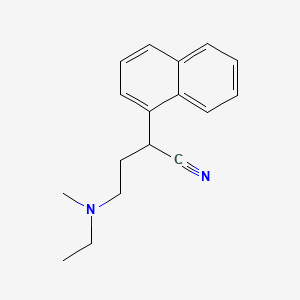

![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
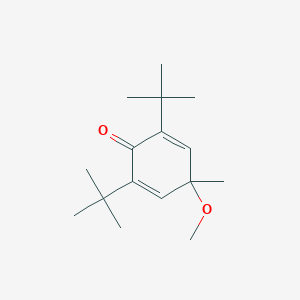
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
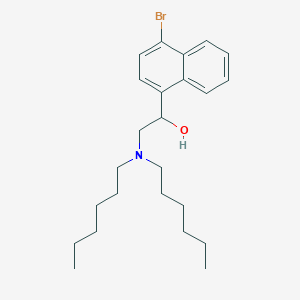
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
